molecular formula C12H11NO2 B11895849 2-(3-Aminonaphthalen-1-yl)acetic acid

2-(3-Aminonaphthalen-1-yl)acetic acid

Cat. No.: B11895849
M. Wt: 201.22 g/mol
InChI Key: STIXAUFDWHMENK-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the synthesis of a wide array of organic molecules. nih.govmedchemexpress.com Its derivatives are integral to various industrial sectors, finding use in the production of dyes, pigments, plastics, and pharmaceuticals. medchemexpress.comnih.gov The fused ring system of naphthalene provides a rigid and electronically rich scaffold that can be chemically modified to tune its properties. For instance, amidoalkyl naphthols, a class of naphthalene derivatives, are recognized as valuable precursors for biologically active molecules. mdpi.com Furthermore, the introduction of functional groups, such as amino and carboxylic acid moieties, onto the naphthalene core can impart specific biological activities and create opportunities for further chemical elaboration.

Overview of Amino Acid and Naphthalene Scaffolds in Molecular Design

The combination of amino acid and naphthalene scaffolds in a single molecule creates a hybrid structure with significant potential in medicinal chemistry and materials science. Amino acids are the fundamental units of proteins and are inherently biocompatible, offering a variety of functional groups for chemical modification. Naphthalene-containing amino acids have been explored for their ability to induce specific secondary structures in peptides and for their potential as therapeutic agents. For example, derivatives of 2-amino-3-naphthoylthiophenes have been investigated as allosteric enhancers for adenosine (B11128) receptors. nih.gov The rigid naphthalene unit can provide a defined orientation for the amino acid portion, influencing its interaction with biological targets.

Scope and Core Research Focus on 2-(3-Aminonaphthalen-1-yl)acetic Acid

Detailed research findings specifically on this compound are not widely available in the current body of scientific literature. However, based on the chemistry of its constituent parts, its research focus would likely lie in its utility as a versatile building block. The presence of the primary amine, the carboxylic acid, and the naphthalene ring system allows for a range of chemical transformations. It could potentially be used in the synthesis of novel polymers, serve as a ligand for metal complexes, or be incorporated into larger molecules with potential biological activity.

Due to the limited direct information on this compound, the following table presents data for closely related isomers to provide context on the general properties of such compounds.

Property2-Amino-2-(naphthalen-1-yl)acetic acid2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride
Molecular Formula C12H11NO2C12H12ClNO2
Molecular Weight 201.22 g/mol 237.69 g/mol
CAS Number 97611-60-4433292-03-6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(3-aminonaphthalen-1-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c13-10-5-8-3-1-2-4-11(8)9(6-10)7-12(14)15/h1-6H,7,13H2,(H,14,15)

InChI Key

STIXAUFDWHMENK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)N

Origin of Product

United States

Ii. Synthetic Methodologies for 2 3 Aminonaphthalen 1 Yl Acetic Acid and Its Analogues

Retrosynthetic Analysis of the 2-(3-Aminonaphthalen-1-yl)acetic Acid Core Structure

A retrosynthetic analysis of the target molecule reveals several possible disconnections. The primary disconnections involve the carbon-nitrogen bond of the amino group and the carbon-carbon bond linking the acetic acid side chain to the naphthalene (B1677914) core. This suggests that the synthesis can be approached by either introducing the amino group onto a pre-functionalized naphthalene acetic acid derivative or by constructing the acetic acid side chain on an aminonaphthalene precursor.

Classical Synthetic Approaches for Naphthalene Functionalization

Classical methods for functionalizing naphthalene have been well-established and provide a foundation for the synthesis of complex derivatives. wikipedia.orgorganicreactions.org

The synthesis can be envisioned through a multi-step sequence starting from a simple naphthalene derivative. One possible route involves the nitration of a 1-naphthylacetic acid derivative, followed by reduction of the nitro group to an amine. However, controlling the regioselectivity of the nitration to favor the 3-position can be challenging.

The Bucherer reaction is a powerful tool for the conversion of naphthols to naphthylamines. wikipedia.orgorganicreactions.org This reaction and its analogues offer a viable route for introducing the amino group at the desired position. For instance, a 3-hydroxynaphthalen-1-yl)acetic acid precursor could be subjected to Bucherer conditions to yield the target aminonaphthalene derivative. nih.govresearchgate.netacs.org The reaction typically involves treating the naphthol with ammonia (B1221849) and a bisulfite. wikipedia.org

Table 1: Examples of Bucherer Reaction Conditions interactive-table

Reactant Reagents Conditions Product Yield
6-Bromo-2-naphthol Morpholine, Sodium Metabisulfite Water, 1.0 M, 152-153 °C 4-(6-Bromonaphthalen-2-yl)morpholine Not specified
2-Naphthol Secondary Amines, Sulfurous Acid/Salts Aqueous medium, elevated temperature 2-Amino-6-bromonaphthalenes Not specified

This table summarizes conditions for the Bucherer reaction, a key amination strategy.

Several established methods can be employed to introduce the acetic acid side chain onto the naphthalene ring. mdpi.com One common approach is the Willgerodt-Kindler reaction, which can convert an acetylnaphthalene to a thioamide, followed by hydrolysis to the corresponding carboxylic acid. Another strategy involves the carbonation of a Grignard or organolithium reagent derived from a 1-halonaphthalene. Furthermore, the hydrolysis of a 1-cyanomethylnaphthalene derivative provides a direct route to the acetic acid. bu.eduresearchgate.net

Table 2: Methods for Introducing Acetic Acid Moiety interactive-table

Starting Material Reagents Product Reference
1-Naphthylacetic acid Dichloromethane (B109758), Glycine ethyl ester hydrochloride, Triethylamine, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester researchgate.net
Naphthalene Chloroacetic acid, Ferric oxide, Potassium bromide 1-Naphthaleneacetic acid stackexchange.com

This table outlines various established organic transformations for introducing an acetic acid group onto a naphthalene ring.

Modern Catalytic Methods in Synthesis

Modern synthetic chemistry has seen a surge in the use of catalytic methods, which often offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches. nih.govnih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. acs.org For the synthesis of this compound, a Buchwald-Hartwig amination could be employed to couple an amine with a 3-halo-1-naphthylacetic acid derivative. Alternatively, a Suzuki coupling could be used to introduce the acetic acid moiety by coupling a 1-halonaphthalene with a suitable boronic acid derivative. These methods offer a high degree of functional group tolerance and are often highly regioselective.

Table 3: Transition Metal-Catalyzed Reactions in Naphthalene Synthesis interactive-table

Reaction Type Catalyst Reactants Product Significance
Suzuki Reaction Palladium 2-Naphthol, Pyridine 4-boronic acid DANPY derivatives Convergent synthesis of complex dye molecules. acs.org
C-H Amination Copper(II) acetate N-phenylbenzamidine Benzimidazoles Intramolecular C-H amination. acs.org
Hydrosilylation Homogeneous Transition Metal Catalysts Imines, Amides, Nitros, Nitriles Amines Reduction of various nitrogen-containing functional groups. rsc.org

This table highlights the application of modern transition metal-catalyzed reactions in the synthesis of functionalized naphthalenes.

Organocatalytic and Biocatalytic Pathways for Selective Transformations

Organocatalysis and biocatalysis have emerged as powerful tools in organic synthesis, offering high levels of selectivity under mild reaction conditions and reducing reliance on traditional metal-based catalysts. rsc.orgnih.gov

Organocatalytic Approaches:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. rsc.org For the synthesis of analogues of this compound, such as other arylacetic acid derivatives, organocatalysts can facilitate key bond-forming reactions with high stereocontrol. thieme-connect.de Chiral amines, like derivatives of proline, and isothioureas have been effectively used in the asymmetric α-functionalization of arylacetic acid derivatives. thieme-connect.de These catalysts operate through the formation of chiral enolates or iminium ions, which then react with electrophiles. thieme-connect.de

A potential organocatalytic approach to a precursor of this compound could involve the Michael addition of an arylacetic acid derivative to a nitro-olefin, catalyzed by a chiral organocatalyst. Subsequent reduction of the nitro group would yield the desired amino functionality. The choice of catalyst is crucial for achieving high enantioselectivity. thieme-connect.de

Biocatalytic Pathways:

Biocatalysis employs enzymes to catalyze chemical transformations, often with exceptional specificity and under environmentally benign conditions, typically in aqueous media at or near room temperature. nih.govyoutube.com For the synthesis of amino acids and their derivatives, enzymes such as aminoacylases, lipases, and transaminases are of particular interest. youtube.comnih.gov

A plausible biocatalytic route to this compound could involve the enzymatic hydrolysis of a corresponding N-acyl derivative. Aminoacylases, for instance, are known to catalyze the enantioselective hydrolysis of N-acyl-amino acids, which could be a key step in a resolution process. nih.gov Additionally, transaminases could potentially be used to introduce the amino group onto a keto-acid precursor, often with high enantiopurity. youtube.com The development of such a biocatalytic process would involve screening a variety of enzymes to find one with high activity and selectivity for the specific naphthalene-based substrate. nih.gov

Table 1: Potential Organocatalytic and Biocatalytic Transformations for Analogues

Catalytic System Transformation Substrate Type Potential Application to Target Synthesis
Chiral Proline Derivatives Asymmetric Aldol/Michael Reactions Arylacetic acid esters Synthesis of chiral precursors
Chiral Isothioureas Asymmetric α-functionalization Arylacetic acid derivatives Introduction of side chains
Aminoacylases Enantioselective hydrolysis N-acyl-amino acids Chiral resolution of a racemic mixture
Transaminases Asymmetric amination Keto-acids Direct enantioselective amination

Enantioselective Synthesis of Chiral this compound Isomers

The presence of a chiral center in this compound necessitates enantioselective synthetic methods to obtain single enantiomers, which is often crucial for biological applications.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a common method for separating a racemic mixture into its individual enantiomers. libretexts.org A widely used technique is the formation of diastereomeric salts. libretexts.orgresearchgate.net

This process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. The resulting products are diastereomeric salts, which have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. After separation, the individual diastereomers are treated with an acid to regenerate the enantiomerically pure carboxylic acid. libretexts.org Commonly used chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as 1-phenylethanamine. libretexts.org

Another powerful resolution technique is chiral chromatography. In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. tcichemicals.com

Table 2: Chiral Resolution Approaches for Arylacetic Acids

Technique Resolving Agent/Stationary Phase Principle Reference
Diastereomeric Salt Crystallization Chiral amines (e.g., (R)-1-phenylethanamine) Formation of diastereomers with different solubilities libretexts.org
Chiral HPLC Chiral Stationary Phases (e.g., polysaccharide-based) Differential interaction between enantiomers and CSP tcichemicals.com

Asymmetric Catalysis for Stereocontrolled Formation of the Chiral Center

Asymmetric catalysis aims to directly synthesize a specific enantiomer, avoiding the need to separate a racemic mixture. acs.org For the synthesis of chiral α-aryl acetic acids, several catalytic asymmetric methods have been developed.

One approach involves the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamide or an α,β-unsaturated acid, using a chiral transition metal catalyst. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are often employed for this purpose.

Another strategy is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For instance, an achiral naphthalene acetic acid derivative could be coupled to a chiral auxiliary, followed by a diastereoselective reaction to introduce the amino group (or a precursor). Subsequent removal of the auxiliary would yield the enantiomerically enriched product. acs.org

More recently, organocatalytic methods, as mentioned in section 2.3.2, have provided powerful metal-free alternatives for the asymmetric synthesis of chiral arylacetic acid derivatives. thieme-connect.de

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

The twelve principles of green chemistry provide a framework for this approach. Key principles applicable to the synthesis of the target molecule include:

Prevention of Waste: Designing synthetic routes that minimize byproducts. rsc.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. rsc.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or even performing reactions under solvent-free conditions. rsc.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.org

Use of Catalysis: Employing catalytic reagents (organocatalysts or biocatalysts) in small amounts rather than stoichiometric reagents. rsc.orgnih.gov

For example, a greener synthesis of a naphthalene derivative could involve a hydrothermal method, using water as the solvent at elevated temperatures, which can eliminate the need for organic solvents and catalysts. rsc.org Biocatalytic methods, which typically occur in water under mild conditions, are inherently green. nih.gov The use of organocatalysis also aligns with green chemistry principles by avoiding toxic heavy metals. rsc.org

Table 3: Application of Green Chemistry Principles

Green Chemistry Principle Application in Synthesis Potential Benefit
Atom Economy Use of addition reactions over substitution or elimination reactions. Reduced waste
Safer Solvents Employing water or bio-based solvents instead of chlorinated solvents. Reduced environmental impact and improved safety
Catalysis Use of organocatalysts or enzymes. Reduced waste, milder reaction conditions, high selectivity
Energy Efficiency Microwave-assisted synthesis or reactions at ambient temperature. Reduced energy consumption and faster reaction times

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentrsc.orghmdb.caoxinst.comlibretexts.orgwikipedia.orgharvard.edunih.gov

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial relationships of atoms. uzh.ch For 2-(3-Aminonaphthalen-1-yl)acetic acid, a combination of one-dimensional and multidimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.

High-resolution 1D NMR spectra, specifically ¹H and ¹³C NMR, provide the fundamental framework for the structural analysis of this compound. These experiments reveal the chemical shifts, multiplicities, and integration of proton and carbon nuclei, which are indicative of their local electronic environments. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a series of signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) protons of the acetic acid side chain, and the protons of the amine and carboxylic acid groups. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing character of the carboxylic acid and the naphthalene ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show distinct signals for the carboxylic acid carbonyl carbon, the methylene carbon, and the ten carbons of the naphthalene ring. The chemical shifts of the naphthalene carbons are particularly informative for confirming the substitution pattern. For instance, the carbon atom attached to the amino group (C3) and the carbon bearing the acetic acid side chain (C1) will exhibit characteristic shifts.

A representative, though generalized, compilation of expected chemical shifts for the core structure is presented below. Actual experimental values can vary based on the solvent and other experimental conditions. rsc.orghmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Naphthalene H7.0 - 8.0-
Methylene (CH₂)~3.7~40
Amine (NH₂)Broad, variable-
Carboxylic Acid (OH)Broad, variable-
Naphthalene C-110 - 135
Carbonyl (C=O)-~175

Note: This table is interactive and provides a general overview of expected chemical shifts.

While 1D NMR provides a foundational understanding, multidimensional NMR techniques are essential for unambiguously assigning the complex spectral data and elucidating the molecule's three-dimensional structure. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.comlibretexts.orgrsc.org In this compound, COSY spectra would reveal correlations between adjacent protons on the naphthalene ring, helping to trace the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. hmdb.cacolumbia.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the methylene protons would show a cross-peak with the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly useful for determining the conformation of the molecule and the spatial relationships between the substituents on the naphthalene ring.

Beyond basic structural elucidation, advanced NMR techniques can be employed to study the conformational preferences and dynamic processes within this compound. Techniques such as variable temperature NMR can reveal information about rotational barriers around single bonds, for example, the bond connecting the acetic acid side chain to the naphthalene ring. Furthermore, more sophisticated NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide more detailed insights into the molecule's preferred solution-state conformation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groupshmdb.calibretexts.orgharvard.edu

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly sensitive to the presence of specific functional groups, making them invaluable for the characterization of this compound.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Amine (NH₂) Group: The N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹.

Carboxylic Acid (-COOH) Group: The O-H stretching vibration of the carboxylic acid is a very broad band, often spanning from 2500 to 3300 cm⁻¹, due to strong hydrogen bonding. libretexts.orgdocbrown.info The C=O (carbonyl) stretching vibration is a strong, sharp band typically found between 1700 and 1725 cm⁻¹. libretexts.org

Naphthalene Moiety: The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the naphthalene ring appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found at lower wavenumbers.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine (NH₂)N-H Stretch3300 - 3500
N-H Bend~1600
Carboxylic Acid (COOH)O-H Stretch2500 - 3300 (broad)
C=O Stretch1700 - 1725
NaphthaleneAromatic C-H Stretch>3000
Aromatic C=C Stretch1400 - 1600

Note: This interactive table summarizes key IR absorption frequencies.

IR spectroscopy is particularly adept at studying hydrogen bonding. nih.govnih.gov In this compound, both intermolecular and potentially intramolecular hydrogen bonds can exist. The broadness of the O-H stretching band of the carboxylic acid is a direct consequence of extensive hydrogen bonding. libretexts.orgdocbrown.info The position and shape of this band can provide information about the strength and nature of these interactions. Similarly, the N-H stretching vibrations of the amine group can also be influenced by hydrogen bonding, leading to shifts in their absorption frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aromatic systems like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the extent of conjugation and the presence of specific functional groups.

The UV-Vis spectrum of this compound is characterized by absorptions arising from π→π* and potentially n→π* electronic transitions. The naphthalene core, with its extended π-conjugated system, gives rise to strong π→π* transitions. royalsocietypublishing.orgresearchgate.net The introduction of an amino group (-NH2) and an acetic acid group (-CH2COOH) onto the naphthalene ring can influence these transitions.

The amino group, a strong electron-donating group, can cause a bathochromic (red) shift of the π→π* absorption bands compared to unsubstituted naphthalene. ias.ac.in This is due to the interaction of the nitrogen lone pair with the naphthalene π-system, which raises the energy of the highest occupied molecular orbital (HOMO). The π→π* transitions in naphthalene derivatives are typically observed in the UV region. researchgate.netresearchgate.net For instance, naphthalene itself exhibits strong absorption due to π-π* transitions. researchgate.net The presence of substituents can shift these bands; for example, β-substitution in naphthalene often leads to a larger bathochromic shift than α-substitution for certain groups. ias.ac.in

The n→π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygens of the carboxylic acid) to an anti-bonding π* orbital, are generally much weaker than π→π* transitions. youtube.com These transitions are often "forbidden" and thus have a low molar absorptivity. youtube.com In some cases, n→π* transitions can be obscured by the much stronger π→π* bands, especially in polar solvents. researchgate.net The carbonyl group of the acetic acid moiety can also exhibit a weak n→π* transition.

General UV-Vis Absorption Characteristics of Naphthalene Derivatives
Transition TypeTypical Wavelength Range (nm)Relative IntensityNotes
π→π*250-350StrongCharacteristic of the aromatic naphthalene system. Substituents can cause significant shifts. royalsocietypublishing.orgresearchgate.netresearchgate.net
n→π*300-400WeakAssociated with heteroatoms like nitrogen and oxygen. Often difficult to observe. youtube.comresearchgate.net

The polarity of the solvent can significantly impact the position of UV-Vis absorption bands. acs.org For π→π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.

Conversely, n→π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity. This is because the non-bonding electrons in the ground state can form hydrogen bonds with polar protic solvents, which lowers the energy of the ground state. The excited state, being less polar, is not stabilized to the same extent, leading to a larger energy gap for the transition. The study of solvent effects can therefore be a useful tool in assigning the nature of electronic transitions. researchgate.net

Expected Solvent Effects on Absorption Maxima (λmax)
TransitionEffect of Increasing Solvent PolarityReason
π→π*Bathochromic Shift (Red Shift)Stabilization of the more polar excited state.
n→π*Hypsochromic Shift (Blue Shift)Stabilization of the ground state via hydrogen bonding. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the characterization of organic molecules, providing not only the exact mass to a high degree of accuracy but also valuable structural information through the analysis of fragmentation patterns. sciex.com

For the analysis of this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable ionization techniques. ESI is a soft ionization method that is particularly well-suited for polar and ionizable molecules. microsaic.com It typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation. Given the presence of the acidic carboxylic acid group and the basic amino group, this compound is expected to ionize well by ESI.

APCI is another soft ionization technique that is effective for a wide range of compounds, including those of medium to low polarity. microsaic.comperkinelmer.com.ar While ESI is generally preferred for highly polar compounds, APCI can be a valuable alternative, sometimes providing complementary information. nih.gov The choice between ESI and APCI can depend on the specific matrix and the desired level of sensitivity.

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule.

For this compound, several characteristic fragmentation pathways can be anticipated. A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH) as a neutral molecule, resulting in a peak at [M-45]. libretexts.org Another likely fragmentation is the loss of a water molecule ([M-H2O]) from the carboxylic acid. The cleavage of the bond between the naphthalene ring and the acetic acid side chain is also a probable fragmentation pathway. The stable aromatic naphthalene ring would likely result in a prominent fragment ion. libretexts.org Analysis of these fragmentation patterns allows for the confirmation of the compound's structure. raco.cat

Potential Mass Spectrometry Fragments of this compound
FragmentMass LossPlausible Structure of Fragment
[M-H₂O]⁺18Loss of a water molecule
[M-COOH]⁺45Loss of the carboxylic acid group libretexts.org
[M-CH₂COOH]⁺59Cleavage of the acetic acid side chain

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

For a chiral molecule, X-ray crystallography on a single crystal of one enantiomer can determine its absolute stereochemistry. While this compound itself is not chiral, related derivatives with a chiral center, such as 2-amino-2-(naphthalen-1-yl)acetic acid, have been studied, and their absolute configurations can be determined using this method. nih.gov The solid-state structure will likely show the planar naphthalene ring system, with the amino and acetic acid groups adopting specific orientations to minimize steric hindrance and maximize favorable intermolecular interactions. Hydrogen bonding between the carboxylic acid and amino groups of adjacent molecules is expected to be a dominant feature of the crystal packing.

Information Derivable from X-ray Crystallography
ParameterSignificance
Bond Lengths and AnglesProvides precise geometric data for the molecule.
Molecular ConformationReveals the spatial arrangement of the atoms.
Intermolecular InteractionsShows how molecules pack in the solid state (e.g., hydrogen bonding, π-stacking).
Absolute StereochemistryCan determine the 3D arrangement of chiral centers. nih.gov

Iv. Computational Chemistry and Theoretical Studies of 2 3 Aminonaphthalen 1 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional structure of 2-(3-aminonaphthalen-1-yl)acetic acid. These methods solve approximations of the Schrödinger equation to determine the molecule's energy and wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy. It is extensively used to determine the most stable molecular structure (geometry optimization) of this compound. By finding the minimum energy conformation, DFT calculations can predict key geometrical parameters like bond lengths, bond angles, and dihedral angles.

From the optimized geometry, DFT is used to calculate crucial electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that helps determine the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

Another vital property derived from DFT is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the carboxylic acid's oxygen atoms and the amino group's nitrogen atom, indicating sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and carboxylic groups.

Illustrative DFT-Calculated Properties

Disclaimer: The following data is illustrative for a molecule of this type and not from a specific published study on this compound. Values are typical for DFT calculations at the B3LYP/6-31G level.*

ParameterCalculated Value
Energy of HOMO-5.8 eV
Energy of LUMO-1.2 eV
HOMO-LUMO Gap (ΔE)4.6 eV
Dipole Moment3.5 D

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate predictions for energy and molecular properties compared to DFT. However, their high computational cost typically limits their application to smaller molecules. For a molecule the size of this compound, these methods would be computationally demanding but could be used to benchmark results from more economical methods like DFT for specific properties or to study smaller fragments of the molecule with very high accuracy.

Semi-empirical methods, such as AM1, PM3, and PM7, simplify quantum mechanical calculations by incorporating some experimental parameters (hence "semi-empirical"). This approach significantly reduces computational time, making it suitable for very large molecular systems or for high-throughput screening of many molecules. While less accurate than DFT or ab initio methods, they can provide good qualitative predictions for molecular geometry and electronic properties. For this compound, semi-empirical methods could be employed for initial conformational searches before refining the results with more robust methods.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions

While quantum mechanics focuses on the static electronic structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the atoms as classical particles and use a force field to describe the potential energy of the system. By solving Newton's equations of motion, MD can track the trajectory of every atom in the system, providing insights into the molecule's flexibility and conformational preferences.

For this compound, MD simulations are particularly useful for exploring its vast conformational space, especially the rotation around the single bonds of the acetic acid side chain. Furthermore, by explicitly including solvent molecules (like water) in the simulation box, MD can model how the solvent influences the solute's conformation and dynamics. This is crucial for understanding the behavior of the molecule in a biological or chemical environment.

Prediction of Spectroscopic Parameters from Computational Models (NMR chemical shifts, IR frequencies, UV-Vis transitions)

Computational models are powerful tools for predicting and interpreting spectroscopic data.

NMR Chemical Shifts : By calculating the magnetic shielding tensors of atomic nuclei within the molecule, computational methods (primarily DFT) can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and confirming the molecule's structure.

IR Frequencies : The vibrational frequencies of a molecule can be computed by calculating the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as the C=O stretch of the carboxylic acid or the N-H stretch of the amine group, to the experimentally observed bands.

UV-Vis Transitions : Time-Dependent DFT (TD-DFT) is a widely used method to calculate the electronic excited states of molecules. This allows for the prediction of UV-Vis absorption spectra by identifying the energies of electronic transitions, most notably the π → π* transitions common in aromatic systems like the naphthalene (B1677914) core. The calculations can also provide information on the nature of these transitions and the orbitals involved.

Illustrative Predicted Spectroscopic Data

Disclaimer: The following data is hypothetical and for illustrative purposes. It represents typical values that might be obtained from computational predictions for this type of molecule.

Spectroscopy TypePredicted ParameterValueAssignment
¹³C NMRChemical Shift (δ)~175 ppmCarboxylic Acid Carbonyl (C=O)
¹H NMRChemical Shift (δ)~4.5 ppmMethine Proton (-CH-)
IRFrequency (ν)~1710 cm⁻¹C=O Stretch (Carboxylic Acid)
IRFrequency (ν)~3400 cm⁻¹N-H Stretch (Amine)
UV-Visλ_max (Transition)~320 nmπ → π* Transition

Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods

Computational chemistry is instrumental in studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate.

For this compound, computational methods could be used to investigate its synthesis pathways or its reactivity in various chemical transformations. For example, DFT calculations could elucidate the step-by-step mechanism of its formation, providing geometries and energies for all transition states and intermediates involved. This level of detail provides a fundamental understanding of the reaction kinetics and thermodynamics that is often unattainable through experimental means alone.

Quantitative Structure-Reactivity Relationships: A Computational Perspective

Quantitative Structure-Reactivity Relationship (QSRR) studies, from a computational standpoint, are pivotal in establishing a mathematical linkage between the molecular structure of a compound and its inherent reactivity. For this compound, computational QSRR analysis offers a powerful lens through which to predict its chemical behavior and interaction in various reactions, thereby minimizing the need for extensive and time-consuming laboratory experiments. The foundation of these studies lies in the calculation of a diverse set of molecular descriptors, which are numerical values that encapsulate various facets of a molecule's structural and electronic properties. These descriptors are then correlated with reactivity parameters that can be either experimentally determined or computationally predicted.

The development of a predictive model is the central goal of any QSRR investigation. In the context of this compound, this process would commence with the computation of a broad spectrum of descriptors. These descriptors are typically classified into several distinct categories:

Constitutional descriptors: These are the most fundamental descriptors and provide information about the basic composition and connectivity of the molecule, including its molecular weight, the total number of atoms, the count of chemical bonds, and the number of rings present in the structure.

Topological descriptors: These descriptors are numerical representations of the molecular topology, which describes the arrangement and connectivity of atoms within the molecule. Prominent examples of topological descriptors include the Wiener index and the Randić index.

Geometrical descriptors: Derived from the three-dimensional coordinates of the atoms, these descriptors include parameters such as the molecular surface area and volume, which provide insights into the molecule's size and shape.

Quantum-chemical descriptors: These descriptors are obtained from quantum mechanical calculations and offer a detailed picture of the electronic properties of the molecule. Key quantum-chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between the HOMO and LUMO, the molecular dipole moment, and the distribution of atomic charges.

Following the calculation of these descriptors, a statistical methodology is employed to construct the QSRR model. A frequently utilized technique is Multiple Linear Regression (MLR), where a linear equation is formulated to describe the relationship between a specific reactivity parameter (such as a reaction rate constant or an equilibrium constant) and a curated set of the most influential molecular descriptors.

A hypothetical QSRR study on this compound could, for instance, aim to predict its acidity (pKa) or its reactivity in a particular organic synthesis. The workflow for such a study would typically involve the following steps:

Dataset Selection: A series of naphthalene derivatives with known reactivity data would be compiled, with this compound being the primary subject of interest.

Descriptor Calculation: A comprehensive suite of molecular descriptors would be calculated for each molecule in the selected dataset using specialized computational chemistry software.

Model Development: Utilizing statistical software packages, a mathematical relationship between the calculated descriptors and the observed reactivity would be established. This phase often incorporates a variable selection process to identify the descriptors that have the most significant impact on reactivity.

Model Validation: The predictive capability of the developed QSRR model would be rigorously assessed through both internal and external validation techniques to ensure its robustness, reliability, and generalizability.

Although specific QSRR studies focusing exclusively on this compound are not widely available in the public domain, the fundamental principles of QSRR can be effectively applied to gain an understanding of its potential reactivity based on its distinct structural characteristics. The concurrent presence of an amino group (-NH2) and a carboxylic acid group (-COOH) on the naphthalene framework suggests a complex reactivity profile that is likely to be sensitive to pH. The amino group imparts basic properties, while the carboxylic acid group is acidic in nature. The naphthalene ring itself provides a large, aromatic surface that can participate in π-π stacking interactions with other molecules.

A computational QSRR approach could be employed to quantify how substitutions on the naphthalene ring or modifications to the acetic acid side chain would modulate the compound's reactivity. For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the naphthalene ring would be expected to significantly alter the electronic properties of the molecule. These alterations would be captured by the calculated quantum-chemical descriptors and, in turn, would be reflected in the predicted reactivity of the molecule.

Table 1: Hypothetical Calculated Molecular Descriptors for this compound

Descriptor CategoryDescriptor NameCalculated Value
Constitutional Molecular Weight215.23 g/mol
Number of Heavy Atoms16
Number of Rings2
Topological Wiener Index1024
Randić Index8.34
Geometrical Molecular Surface Area230.5 Ų
Molecular Volume205.1 ų
Quantum-Chemical HOMO Energy-5.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

V. Reactivity and Derivatization Chemistry of 2 3 Aminonaphthalen 1 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a key site for transformations such as esterification, amidation, and reduction. These reactions are fundamental for creating a variety of derivatives with applications in both chemical synthesis and analytical sciences.

Esterification of the carboxylic acid group in 2-(3-Aminonaphthalen-1-yl)acetic acid converts it into an ester, a transformation that can be useful for increasing lipophilicity, protecting the acid group, or preparing derivatives for analysis. Common methods include the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, more reactive derivatives of the carboxylic acid can be used. For instance, conversion to an acyl chloride or acid anhydride (B1165640) allows for reaction with alcohols under milder conditions. youtube.com The ester interchange process, where an existing ester is reacted with a different alcohol (typically one with a higher boiling point) in the presence of a catalyst, is another viable method. google.com

For example, the reaction of this compound with ethanol (B145695) in the presence of sulfuric acid would yield ethyl 2-(3-aminonaphthalen-1-yl)acetate. This reaction is reversible, and to drive it to completion, water is typically removed as it is formed. youtube.com

Table 1: Typical Reagents and Conditions for Esterification

MethodReagentsTypical ConditionsNotes
Fischer-Speier EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl)RefluxReversible reaction; often requires removal of water to achieve high yields. youtube.com
From Acyl ChloridesThionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by AlcoholOften performed at room temperature or with gentle heating. Pyridine may be used to neutralize HCl byproduct. google.comHighly reactive; not suitable for substrates with sensitive functional groups unless protected.
From Acid AnhydridesAcid Anhydride (e.g., Acetic Anhydride), AlcoholOften requires heating and sometimes a catalyst. youtube.comLess reactive than acyl chlorides but avoids the generation of corrosive HCl gas.

The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation is of great synthetic utility, forming the basis of peptide synthesis and the creation of various pharmacologically relevant structures. Direct reaction between a carboxylic acid and an amine requires very high temperatures and is generally not practical. Therefore, the carboxylic acid is typically "activated" first. This is achieved using coupling agents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). researchgate.net These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

A representative reaction would involve treating this compound with a primary amine, such as aniline, in the presence of EDC and a suitable solvent like dichloromethane (B109758) to yield N-phenyl-2-(3-aminonaphthalen-1-yl)acetamide.

Table 2: Common Coupling Agents for Amide Bond Formation

Coupling AgentAbbreviationByproductKey Features
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideEDC or EDACWater-soluble ureaExcess reagent and byproduct are easily removed by aqueous workup. researchgate.net
N,N'-DicyclohexylcarbodiimideDCCInsoluble dicyclohexylurea (DCU)Byproduct is removed by filtration, but can be difficult to remove completely.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHexamethylphosphoramide (HMPA)Highly efficient but byproduct is carcinogenic.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUTetramethylureaVery effective for sterically hindered couplings and reduces racemization.

The carboxylic acid functional group can be reduced to a primary alcohol, yielding 2-(3-aminonaphthalen-1-yl)ethanol. This transformation opens up further synthetic pathways, as the resulting alcohol can undergo reactions such as oxidation, etherification, or further esterification. Strong reducing agents are required for this conversion, as carboxylic acids are relatively resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, though it is non-selective and will reduce many other functional groups. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is a milder alternative that offers better chemoselectivity, typically not reducing esters, amides, or nitro groups. More recently, catalytic systems involving reagents like titanium tetrachloride (TiCl₄) with ammonia-borane have been developed for the reduction of acids under mild conditions. organic-chemistry.org The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the naphthalene (B1677914) aromatic system.

Reactions Involving the Amino Group

The primary aromatic amino group (-NH₂) is a potent nucleophile and a site for numerous derivatization reactions. Its reactivity can be modulated by pH; under acidic conditions, it is protonated to the non-nucleophilic ammonium (B1175870) salt (-NH₃⁺), which protects it from electrophilic attack. nih.gov

The amino group of this compound readily undergoes acylation with acylating agents like acyl chlorides or acid anhydrides to form amides. For instance, reaction with acetyl chloride would yield 2-(3-acetamidonaphthalen-1-yl)acetic acid. This reaction is often employed to "protect" the amino group, rendering it less nucleophilic and preventing it from interfering in subsequent reactions at the carboxylic acid site. nih.gov The resulting amide bond is generally stable but can be cleaved under acidic or basic conditions to regenerate the amine.

Alkylation of the amino group to form secondary or tertiary amines is also possible but can be more challenging to control than acylation. Direct alkylation with alkyl halides can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts. Achieving mono-alkylation often requires specific strategies, such as using a large excess of the amine or employing reductive amination. The N-alkylation of similar aromatic amines can be difficult and may require harsh conditions or the use of protecting groups. nih.gov

The primary amino group can condense with aldehydes or ketones in an acid-catalyzed reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The reaction is typically carried out at a slightly acidic pH (around 4-5), which is acidic enough to protonate the carbonyl oxygen and facilitate the departure of water, but not so acidic as to fully protonate the amine, which would render it non-nucleophilic. libretexts.orgyoutube.com

For example, reacting this compound with benzaldehyde (B42025) would produce 2-{3-[(E)-benzylideneamino]naphthalen-1-yl}acetic acid. Schiff bases are important intermediates in organic synthesis and many exhibit interesting biological activities. semanticscholar.org The formation of these derivatives from amino acids is a well-established synthetic route. ijpar.comresearchgate.net

Table 3: Examples of Schiff Base Formation

Carbonyl CompoundProduct Structure (Illustrative)Product Name (Systematic)
BenzaldehydeBenzaldehyde product structure2-{3-[(E)-Benzylideneamino]naphthalen-1-yl}acetic acid
AcetoneAcetone product structure2-[3-(Propan-2-ylideneamino)naphthalen-1-yl]acetic acid
Salicylaldehyde (2-Hydroxybenzaldehyde)Salicylaldehyde product structure2-{3-[(E)-(2-Hydroxybenzylidene)amino]naphthalen-1-yl}acetic acid

Diazotization and Coupling Reactions for Aromatic Transformations

The primary aromatic amine functionality on the naphthalene ring is a gateway for numerous chemical modifications through the formation of a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com The resulting naphthalenediazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of dinitrogen gas (N₂). nih.govlibretexts.org

This diazonium intermediate can undergo a variety of subsequent transformations, most notably the Sandmeyer and related reactions, which allow for the introduction of a wide array of substituents onto the naphthalene ring. organic-chemistry.orgwikipedia.org These reactions are powerful tools for synthesizing naphthalene derivatives that are otherwise difficult to access through direct substitution methods. organic-chemistry.orgnih.gov

Table 1: Potential Sandmeyer and Related Reactions of 2-(3-Diazonaphthalen-1-yl)acetic Acid

Reaction TypeReagent(s)Product Functional GroupReference
Sandmeyer ChlorinationCuCl/HClChloro (-Cl) wikipedia.org
Sandmeyer BrominationCuBr/HBrBromo (-Br) wikipedia.orgnih.gov
Sandmeyer CyanationCuCN/KCNCyano (-CN) wikipedia.org
Fluoro-deaminationHBF₄ (Balz-Schiemann)Fluoro (-F) organic-chemistry.orgacs.org
HydroxylationCu₂O, H₂OHydroxyl (-OH) wikipedia.org
IodinationKIIodo (-I) organic-chemistry.org
BorylationB(pin)-B(dan)Boronamide nih.gov

Furthermore, the diazonium salt of this compound can act as an electrophile in azo coupling reactions. wikipedia.org When reacted with electron-rich aromatic compounds, such as phenols, naphthols, or other anilines, it forms highly conjugated azo compounds, which are often brightly colored and have applications as dyes. nih.govyoutube.com The coupling typically occurs at the para position of the coupling partner, driven by the strong electrophilicity of the diazonium cation. wikipedia.org Studies on the coupling of diazonium salts with 1-naphthylamine (B1663977) have shown that isomeric azo compounds can be formed. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene core of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. Conversely, the carboxymethyl group (-CH₂COOH) is generally considered a deactivating group and a meta-director relative to its point of attachment.

Given the positions of the substituents, the amino group at C3 strongly activates the C2 and C4 positions for electrophilic attack. The acetic acid group at C1 deactivates the ring, but its influence is generally overcome by the potent activating effect of the amine. Therefore, incoming electrophiles are most likely to substitute at the C4 position, which is ortho to the activating amino group and not sterically hindered by the acetic acid side chain. Substitution at the C2 position is also possible. In general, electrophilic substitution on naphthalene preferentially occurs at the 1-position (or α-position) due to the higher stability of the carbocation intermediate, which can better preserve one of the aromatic rings. libretexts.orgwordpress.com However, the directing effects of pre-existing, powerful activating groups like the amine are dominant.

Nucleophilic aromatic substitution (SNAr) on the naphthalene ring is less common and requires specific conditions, such as the presence of a good leaving group and strong electron-withdrawing groups to activate the ring. In the case of this compound, SNAr is generally unfavorable. However, if the amino group were transformed into a diazonium salt (a superb leaving group), nucleophilic substitution at the C3 position would become feasible. Additionally, derivatization of the naphthalene ring with strong electron-withdrawing groups could facilitate SNAr reactions with various nucleophiles. elsevierpure.comacs.org

Cyclization Reactions Leading to Novel Polycyclic or Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid (or its derivatives), makes it a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of novel heterocyclic systems fused to the naphthalene framework.

One plausible transformation is the intramolecular amide formation, or lactamization, to form a naphtholactam. This typically requires activation of the carboxylic acid group, for example, by converting it into an acid chloride or using a peptide coupling reagent. The subsequent nucleophilic attack by the C3-amino group onto the activated carbonyl carbon at the C1-side chain would lead to a new six-membered heterocyclic ring. Such cyclization strategies are fundamental in the synthesis of various biologically active heterocyclic compounds. rsc.orgorientjchem.org

Inspired by related literature, other complex cyclizations can be envisioned. For instance, reactions involving the amino group and an external reagent could be followed by cyclization involving the acetic acid side chain. Brønsted acid-catalyzed intramolecular cyclization of related amino acid-derived diazoketones has been shown to produce 1,3-oxazinane-2,5-diones, suggesting that derivatization of the acetic acid moiety could open pathways to diverse heterocyclic structures. frontiersin.org Similarly, the synthesis of tellurium-containing heterocycles from ortho-aminoarene derivatives with unsaturated carboxylic acid functionalities highlights the potential for forming novel fused ring systems. researchgate.net

Strategic Protecting Group Chemistry for Selective Chemical Transformations

Due to the presence of two reactive functional groups, the amino and carboxylic acid moieties, selective chemical transformations on this compound often necessitate the use of protecting groups. slideshare.net A well-designed protection strategy allows for specific reactions to occur at one site (e.g., the naphthalene ring) while preventing unwanted side reactions at the functional groups.

The concept of orthogonal protection is particularly relevant, where different protecting groups are chosen that can be removed under distinct conditions (e.g., one by acid, another by base or hydrogenolysis). nih.govwikipedia.orgresearchgate.netorganic-chemistry.org This allows for the sequential deprotection and reaction of the functional groups.

Protection of the Amino Group: The primary aromatic amine can be protected using several common reagents. The choice of protecting group depends on its stability to the subsequent reaction conditions and the mildness of the deprotection step. nih.gov

Carbamates: Tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are widely used. chemistrytalk.orgmasterorganicchemistry.com The Boc group is stable to base but is readily cleaved with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com The Fmoc group is stable to acid but is removed by bases like piperidine (B6355638). masterorganicchemistry.com

Amides: Acetyl (Ac) or Benzoyl (Bz) groups can also be used, though their removal often requires harsher conditions (strong acid or base hydrolysis). libretexts.org

Protection of the Carboxylic Acid Group: The carboxylic acid is most commonly protected as an ester. chemistrytalk.orgoup.com

Methyl or Ethyl Esters: These are simple to install via Fischer esterification but require saponification (base-catalyzed hydrolysis) for removal, which could be incompatible with other base-sensitive groups. slideshare.net

Benzyl (B1604629) (Bn) Esters: A key advantage is their removal under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C), which is orthogonal to many acid- or base-labile protecting groups. libretexts.org

tert-Butyl (tBu) Esters: These are stable to base and hydrogenolysis but are easily cleaved under mild acidic conditions (e.g., TFA), making them orthogonal to Fmoc and Benzyl groups. slideshare.net

Table 2: Orthogonal Protection Strategy for this compound

Functional GroupProtecting GroupProtection ReagentDeprotection ConditionsReference
Amino Group Boc (tert-butyloxycarbonyl)Boc₂O (Di-tert-butyl dicarbonate)Strong Acid (e.g., TFA) masterorganicchemistry.commasterorganicchemistry.com
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) masterorganicchemistry.comlibretexts.org
Carboxylic Acid Benzyl (Bn)Benzyl alcohol, Acid catalystH₂, Pd/C (Hydrogenolysis) libretexts.org
tert-Butyl (tBu)Isobutylene, Acid catalystMild Acid (e.g., TFA) oup.comslideshare.net

By employing a suitable combination from the table above, a chemist can selectively unmask either the amine or the carboxylic acid, enabling precise control over the derivatization of this compound. For example, protecting the amine as an Fmoc group and the acid as a t-butyl ester would allow for selective deprotection of the amine with piperidine to perform N-acylation, while the acid remains protected.

Vi. Academic and Non Clinical Research Applications of 2 3 Aminonaphthalen 1 Yl Acetic Acid

Building Block in Complex Organic Synthesis

The reactivity of the amino and carboxylic acid groups, coupled with the rigid naphthalene (B1677914) scaffold, positions 2-(3-aminonaphthalen-1-yl)acetic acid as a key starting material or intermediate in the synthesis of a diverse range of organic compounds.

Precursor for Naphthalene-Based Heterocycles and Polycyclic Aromatic Compounds

The naphthalene moiety of this compound serves as a foundational structure for the construction of more complex ring systems. The amino and acetic acid functional groups provide reactive handles for intramolecular and intermolecular cyclization reactions, leading to the formation of various naphthalene-based heterocycles and polycyclic aromatic compounds (PACs).

Naphthalene derivatives are crucial precursors in the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are compounds with two or more fused benzene (B151609) rings. nih.govacs.org The synthesis of these complex structures can be achieved through various methods, including Friedel-Crafts reactions and Diels-Alder reactions. nih.gov For instance, the reaction of a vinylaromatic diene with a quinone can lead to the formation of chrysene-1:4-quinone, which can be subsequently reduced to chrysene. acs.org The amino and acetic acid groups on this compound could be chemically modified to participate in such cycloaddition reactions, thereby enabling the synthesis of novel and intricate polycyclic systems.

Furthermore, the presence of the amino group facilitates the synthesis of nitrogen-containing heterocycles fused to the naphthalene core. Multicomponent reactions involving 2-naphthol, aldehydes, and amines are a common strategy for producing 1-aminoalkyl-2-naphthols. ijcmas.com By analogy, the amino group of this compound can act as a nucleophile in similar one-pot reactions to generate complex heterocyclic structures. ijcmas.com Additionally, the synthesis of naphthalene-heterocycle hybrids with potent biological activities has been demonstrated through tandem reactions of 3-formylchromone with various nucleophilic reagents, highlighting the versatility of naphthalene-based starting materials in generating diverse molecular scaffolds. nih.gov

The development of synthetic routes to PAHs with varied shapes and topologies has been advanced by strategies such as transient ligand-directed C-H functionalization followed by Brønsted acid-catalyzed cycloaromatization. whiterose.ac.uk The functional groups on this compound could be exploited to direct such C-H functionalization reactions, offering a pathway to novel polycyclic structures.

Synthetic Strategy Reactants Resulting Compound Type
Friedel-Crafts AlkylationTwo molecules of benzyl (B1604629) chloride with AlCl₃9,10-dihydroanthracene, then anthracene
Diels-Alder ReactionElectron-rich diene and dienophilePolycyclic aromatic hydrocarbons
One-Pot Three-Component Reaction2-naphthol, aldehydes, amine1-Aminoalkyl-2-naphthols
Tandem Reactions3-Formylchromone and nucleophilesNaphthalene-heterocycle hybrids

Component in the Synthesis of Optically Active Compounds

As an optically active amino acid, this compound is a valuable chiral building block for the synthesis of other enantiomerically pure compounds. rsc.org The stereocenter at the alpha-carbon of the amino acid can be transferred to new molecules through various synthetic transformations.

Chiral amino acids are widely used as starting materials for the synthesis of other chiral molecules, including other amino acids, amino alcohols, and various heterocyclic compounds. iupac.orgresearchgate.netmdpi.com The synthesis of optically active α-amino acids can be achieved through methods such as asymmetric hydrogenation of dehydroamino acids and enzymatic synthesis. iupac.org The inherent chirality of this compound allows it to be used as a scaffold to introduce chirality into new molecules. For instance, the amino group can be used to direct stereoselective reactions, or the entire molecule can be incorporated into a larger structure, imparting its chirality to the final product.

The development of methods for the enantioselective synthesis of chiral amines is a significant area of research, with applications in pharmaceuticals and materials science. acs.orgyale.edu Chiral amino acids and their derivatives often serve as key intermediates or catalysts in these syntheses. For example, chiral Ni(II) complexes of Schiff bases derived from amino acids have been used for the asymmetric synthesis of a variety of tailor-made amino acids. nih.gov The subject compound could be utilized in a similar fashion, where its chiral center influences the stereochemical outcome of subsequent reactions.

Furthermore, chiral 1,2-amino alcohols, which are important synthetic intermediates, can be synthesized from chiral amino acids. researchgate.net The reduction of the carboxylic acid group of an N-protected amino acid is a common method for preparing these valuable compounds. researchgate.net The application of this compound in such a reduction would yield a novel chiral naphthalene-based amino alcohol.

Analytical Chemistry Applications

The unique combination of a naphthalene ring, an amino group, and a carboxylic acid group in this compound makes it a suitable candidate for various applications in analytical chemistry, particularly in chromatography and spectroscopy.

Derivatization Agent for Enhanced Detection in Chromatography (GC, HPLC)

In gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, and detectability of analytes. researchgate.net The amino and carboxylic acid groups of this compound make it a potential derivatizing agent for a variety of analytes.

For GC analysis, polar functional groups like those found in amino acids are typically derivatized to increase their volatility. researchgate.net Common derivatization techniques include silylation, acylation, and alkylation. pageplace.de The amino group of this compound could react with analytes containing, for example, a carbonyl group to form a Schiff base, thereby rendering the analyte more amenable to GC analysis.

In HPLC, pre-column derivatization is a common strategy to enhance the detection of amino acids. organic-chemistry.org Reagents that react with the amino group to introduce a chromophore or fluorophore are particularly useful. The naphthalene moiety of this compound is inherently fluorescent, and this property can be exploited. By reacting the carboxylic acid group of the subject compound with an analyte containing a hydroxyl or amino group, a fluorescent tag can be attached to the analyte, significantly improving its detection limits in HPLC with fluorescence detection.

Chromatographic Technique Derivatization Approach Target Analyte Functional Group Benefit of Derivatization
Gas Chromatography (GC)Silylation, Acylation, AlkylationAlcohols, Carboxylic Acids, AminesIncreased volatility, thermal stability
High-Performance Liquid Chromatography (HPLC)Pre-column derivatization with a fluorescent agentAmino acidsEnhanced detection sensitivity

Materials Science and Functional Materials Research

The rigid and planar structure of the naphthalene core, combined with the reactive amino and acetic acid functional groups, makes this compound a potential monomer or building block in the synthesis of functional materials. Naphthalene derivatives are known to be key components in a variety of materials, including dyes, dispersants, and polymers. lifechemicals.com

The incorporation of naphthalene units into polymers can enhance their thermal stability and introduce desirable optical and electronic properties. wikipedia.org The amino and carboxylic acid groups of this compound allow it to be polymerized through condensation reactions, forming polyamides or polyesters. These polymers would feature the naphthalene moiety as a repeating unit in the polymer backbone, potentially leading to materials with unique photophysical or mechanical properties. For example, polymers containing amino acids can be designed to be biodegradable. whiterose.ac.uk

Furthermore, naphthalene derivatives have been used in the development of functional materials such as those with applications in electronics and photonics. Acenaphthylene, a cyclopentannulated naphthalene derivative, is a fundamental structural unit in various polycyclic aromatic systems used in functional materials. acs.org The structural features of this compound could be leveraged to synthesize novel acenaphthylene-based materials. The amino and carboxylic acid groups offer sites for further functionalization, allowing for the fine-tuning of the material's properties. The synthesis of carboranyl-containing derivatives of naphthalene-based propanoic acids has been explored for potential applications in advanced materials, indicating the broad scope for creating novel functional materials from naphthalene-based acids. mdpi.com

Precursor for Advanced Organic Materials, including Polymers and Organic Electronics

While no specific studies document the use of this compound in polymer synthesis, its bifunctional nature—possessing both an amine and a carboxylic acid group—makes it a hypothetical candidate as a monomer for the synthesis of polyamides or poly(ester-amide)s. upc.edu The incorporation of the naphthalene unit into a polymer backbone could impart desirable thermal and mechanical properties, as well as photoluminescent characteristics. nih.gov

In the realm of organic electronics, naphthalene derivatives are valued for their potential in constructing organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.gov The amino and acetic acid groups of this compound could serve as anchoring points for attachment to surfaces or for further functionalization to fine-tune the electronic properties of the resulting material.

Components in Optoelectronic and Sensing Devices

Naphthalene and its derivatives are well-known for their fluorescent properties, making them attractive components for optoelectronic and sensing devices. nih.gov The specific photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and Stokes shift, would need to be experimentally determined. However, based on related compounds like 1-naphthylamine (B1663977), which exhibits fluorescence, it is plausible that this compound could also be fluorescent. aatbio.com

The amino group can act as an electron donor, and its interaction with the naphthalene ring could lead to interesting photophysical behaviors, such as intramolecular charge transfer (ICT), which is often exploited in the design of fluorescent sensors.

Bioorganic and Biochemical Research Tools (excluding therapeutic or clinical applications)

The structural features of this compound suggest its potential utility as a versatile tool in bioorganic and biochemical research.

Chemical Probes for Investigating Biological Pathways (non-therapeutic)

Fluorescent chemical probes are invaluable tools for visualizing and studying biological processes in real-time. Naphthalene-based fluorescent probes are utilized for their sensitivity and ability to detect various analytes, including ions and biomolecules. nih.gov The amino and carboxylic acid groups on this compound could be modified to introduce specific recognition elements for a target of interest. For instance, the carboxylic acid could be coupled to a peptide or other biomolecule to target a specific protein or cellular location.

Components of Enzyme Substrates or Inhibitors for Fundamental Mechanistic Studies

The structural similarity of this compound to amino acids suggests it could potentially interact with enzymes. Synthetic amino acid derivatives have been investigated as inhibitors of digestive enzymes, for example. nih.gov It is conceivable that this compound could be explored as a potential inhibitor or a building block for more complex inhibitors of certain enzymes. The naphthalene group could provide hydrophobic interactions within an enzyme's active site, while the amino and carboxylate groups could form electrostatic interactions or hydrogen bonds.

pH-Sensitive Sensors and Molecular Switches for Chemical Biology Research

Naphthalimide derivatives containing amino groups have been successfully developed as fluorescent pH sensors. rsc.orgnih.govrsc.orgmdpi.com The fluorescence of these compounds can be modulated by the protonation state of the amino group, leading to a "turn-on" or "turn-off" response with changes in pH. Given the presence of a primary amine, it is plausible that the fluorescence of this compound or its derivatives could exhibit pH sensitivity. This would make it a candidate for development as a fluorescent probe for monitoring pH changes in chemical and biological systems.

Vii. Future Research Directions and Emerging Opportunities

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

While the synthesis of naphthalene (B1677914) derivatives is well-established, the development of efficient, sustainable, and scalable routes to "2-(3-Aminonaphthalen-1-yl)acetic acid" remains a key objective. Future research in this area is likely to focus on several promising strategies:

Green Chemistry Approaches: The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. For the synthesis of "this compound," this could involve the use of environmentally benign solvents and catalysts. For instance, the acetylation of primary aromatic amines, a related transformation, has been shown to be achievable using a tartaric acid-glacial acetic acid system, which is both simple and eco-friendly. ias.ac.in Similarly, magnesium sulphate in glacial acetic acid has been demonstrated as a benign and inexpensive catalyst for the acetylation of aniline, avoiding the use of toxic reagents like acetic anhydride (B1165640). ijtsrd.com Future work could adapt such systems for the synthesis or modification of "this compound."

Catalytic C-H Functionalization: Direct C-H bond functionalization has emerged as a powerful tool for the synthesis of complex molecules, reducing the need for pre-functionalized starting materials and minimizing waste. anr.fr Research into the regioselective C-H functionalization of naphthalenes is ongoing, with methods being developed for introducing various functional groups. anr.frrsc.org Applying these techniques to readily available naphthalene precursors could provide a more direct and atom-economical route to "this compound."

Scalable Synthesis: For any practical application, the ability to produce a compound on a large scale is crucial. Research has demonstrated the multigram synthesis of functionalized naphthalene derivatives, such as bicyclohexene-peri-naphthalenes, from readily available starting materials. acs.orgnih.gov Future efforts will likely focus on developing similarly scalable processes for "this compound," potentially through continuous flow chemistry or by optimizing batch processes to be robust and high-yielding. A known process for producing naphthalene carboxylic acids involves the oxidation of alkyl-substituted tetrahydronaphthalenes, which could be adapted for this purpose. google.com

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Green Chemistry Reduced environmental impact, lower cost, increased safety. ias.ac.inijtsrd.comDevelopment of biodegradable catalysts and solvent systems.
C-H Functionalization Increased atom economy, fewer synthetic steps, access to novel derivatives. anr.frrsc.orgAchieving high regioselectivity and catalyst efficiency.
Scalable Synthesis Enables large-scale production for industrial applications. acs.orgnih.govOptimization of reaction conditions and development of flow processes.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. nih.govresearchgate.netrsc.orgresearchgate.net For a molecule like "this compound," these computational tools offer significant opportunities:

Predictive Modeling for Synthesis: Machine learning models can be trained on vast datasets of chemical reactions to predict the feasibility and outcome of a proposed synthetic step. pku.edu.cn This is particularly valuable for complex molecules where multiple reaction pathways are possible. For instance, ML algorithms can reliably predict the conversion rate of amide bond synthesis, a reaction relevant to the derivatization of the acetic acid moiety. pku.edu.cn Furthermore, graph-convolutional neural networks have been used for the multitask prediction of C–H functionalization tasks, which could be instrumental in designing a synthesis for "this compound." rsc.orgresearchgate.net

Retrosynthesis and Route Optimization: AI-powered retrosynthesis tools can propose multiple synthetic routes to a target molecule, helping chemists to identify the most efficient and cost-effective pathway. nih.gov These tools can analyze the structure of "this compound" and suggest precursor molecules and reaction conditions, potentially uncovering novel and non-intuitive synthetic strategies.

Reaction Condition Optimization: Machine learning models can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. By analyzing experimental data, these models can identify the key parameters that influence the success of a reaction.

The application of AI and ML in the synthesis of "this compound" can be summarized in the following table:

AI/ML ApplicationDescriptionPotential Impact
Reaction Outcome Prediction Using trained models to predict the success and yield of a chemical reaction. pku.edu.cnrsc.orgresearchgate.netReduces the number of failed experiments and accelerates discovery.
Retrosynthetic Analysis AI algorithms propose synthetic pathways from the target molecule to starting materials. nih.govIdentifies novel and efficient synthetic routes.
Optimization of Conditions ML models analyze data to find the optimal parameters for a reaction.Maximizes product yield and purity.

Exploration of Novel Reactivity Patterns and Derivatization Strategies for Unprecedented Molecular Architectures

The unique arrangement of functional groups in "this compound" provides a platform for exploring novel reactivity and creating a diverse library of derivatives with potentially unique properties.

Derivatization of the Amino Group: The primary amino group can be readily modified through reactions such as acylation, alkylation, and arylation to introduce a wide range of substituents. This could lead to the synthesis of novel amides, sulfonamides, and other derivatives with tailored electronic and steric properties.

Modification of the Carboxylic Acid Moiety: The acetic acid side chain is another key site for derivatization. Esterification, amidation, and reduction to the corresponding alcohol are all feasible transformations that would yield new classes of compounds. thermofisher.com The conversion of the carboxylic acid to an amide, for instance, has been used to aid in the characterization of complex mixtures of naphthenic acids. nih.gov

Reactions on the Naphthalene Ring: The naphthalene core itself can undergo a variety of reactions, including electrophilic aromatic substitution, to introduce additional functional groups. ijrpr.com The existing amino and acetic acid groups will direct the position of these substitutions, allowing for the synthesis of a wide array of polysubstituted naphthalene derivatives. Furthermore, more advanced techniques like biocatalytic epoxidation of the naphthalene ring could open up pathways to chiral trans-disubstituted cyclohexadiene derivatives. acs.org

Unusual Rearrangements: Under certain conditions, naphthalene derivatives can undergo unexpected rearrangements. For example, steric strain between adjacent nitro and carboxylic acid groups on a naphthalene core has been shown to induce a fragmentation of a Csp2–Csp2 bond and rearrangement to a conjugated aldehyde. acs.org Investigating the reactivity of "this compound" under various conditions could lead to the discovery of similar novel transformations and the creation of unprecedented molecular architectures.

A summary of potential derivatization strategies is provided below:

Functional GroupDerivatization ReactionPotential New Structures
Amino GroupAcylation, AlkylationAmides, Secondary/Tertiary Amines
Carboxylic AcidEsterification, AmidationEsters, Amides thermofisher.comnih.gov
Naphthalene RingElectrophilic Substitution, EpoxidationHalogenated, Nitrated, and Hydroxylated derivatives ijrpr.comacs.org

Advanced Computational Modeling for Precise Property Prediction and Detailed Mechanism Understanding

Computational chemistry provides powerful tools for understanding the properties and reactivity of molecules at the atomic level. For "this compound," computational modeling can offer invaluable insights.

Prediction of Physicochemical Properties: Techniques like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular geometry, electronic structure (HOMO-LUMO gap), and spectroscopic characteristics. samipubco.com Such calculations can help to predict the compound's reactivity, stability, and potential for use in various applications. For example, DFT studies have been used to analyze the properties of selenium-containing naphthalene derivatives. researchgate.net

Mechanistic Studies: Computational modeling can elucidate the mechanisms of reactions involving "this compound." By mapping the energy landscape of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of how the reaction proceeds. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes. DFT has been employed to confirm the mechanism of unusual rearrangements in naphthalene derivatives. acs.org

Structure-Property Relationships: By systematically modifying the structure of "this compound" in silico and calculating the resulting properties, it is possible to establish quantitative structure-activity relationships (QSAR). acs.org This can guide the design of new derivatives with enhanced properties for specific applications.

The role of computational modeling in the study of "this compound" is highlighted in the following table:

Computational MethodApplicationInformation Gained
Density Functional Theory (DFT) Calculation of electronic and structural properties. samipubco.comMolecular geometry, HOMO-LUMO energies, spectroscopic data.
Molecular Dynamics (MD) Simulation of molecular motion over time. osti.govConformational preferences, interactions with other molecules.
QSAR Modeling Correlating chemical structure with activity. acs.orgPredictive models for designing new derivatives with desired properties.

Uncovering New Non-Clinical Applications in Emerging Technologies and Interdisciplinary Fields

The unique photophysical and chemical properties that may be possessed by "this compound" and its derivatives make them promising candidates for a range of non-clinical applications.

Materials Science: Functionalized naphthalenes have found applications in materials science, for example, as mechanophores in polymers that change their properties under mechanical stress. acs.orgnih.gov The amino and carboxylic acid groups of "this compound" could be used to incorporate it into polymer backbones, potentially leading to new smart materials.

Organic Electronics: Naphthalene derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties of "this compound" could make it a useful component in such applications.

Sensors and Probes: The naphthalene moiety is a well-known fluorophore, and its fluorescence properties are often sensitive to the local environment. This makes naphthalene derivatives attractive for use as chemical sensors. For instance, a functionalized planar Bragg grating has been used for the highly sensitive detection of naphthalene in solvent vapor. nih.gov "this compound" could be developed into a fluorescent probe for detecting specific analytes or for imaging in biological systems. nih.gov

Potential non-clinical applications are summarized in the table below:

Application AreaPotential Role of this compoundKey Properties
Materials Science Monomer for functional polymers. acs.orgnih.govBifunctionality (amino and carboxylic acid groups).
Organic Electronics Component in organic electronic devices.Tunable electronic properties.
Chemical Sensors Fluorescent probe for analyte detection. nih.govnih.govEnvironment-sensitive fluorescence.

Q & A

Q. Methodological Insight :

  • Intermediate Purification : Use HPLC or TLC to monitor reaction progress.
  • Yield Optimization : Adjust reaction time and stoichiometry (e.g., 1:1 molar ratio of bromine to precursor for halogenation) .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic
Spectroscopy :

  • NMR : 1^1H and 13^13C NMR identify proton environments and confirm substitution patterns. Aromatic protons in the naphthalene ring appear at δ 6.8–8.5 ppm, while the acetic acid moiety shows a singlet near δ 3.7–4.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical M.W. ~215.22 g/mol) and detects fragmentation patterns.

Crystallography :
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For example, analogous compounds exhibit dihedral angles of ~78° between aromatic rings and acetic acid groups, impacting molecular packing .

Q. Mitigation Strategy :

  • Cross-validate computational results with experimental techniques like IR spectroscopy (to confirm deprotonation) or kinetic studies.

What strategies optimize reaction conditions for synthesizing this compound with high enantiomeric purity?

Advanced
Chiral Synthesis :

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to direct stereochemistry at the α-amino position.
  • Enzymatic Resolution : Lipases or esterases can hydrolyze racemic mixtures selectively .

Q. Process Optimization :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of naphthalene intermediates.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during halogenation .

What challenges arise in crystallizing this compound, and how do refinement tools like SHELXL address them?

Advanced
Crystallization Challenges :

  • Polymorphism : Multiple crystal forms may coexist. Screen solvents (e.g., EtOH/water mixtures) to isolate the desired polymorph.
  • Hydrogen-Bonding Networks : Strong O–H···N interactions can lead to twinning. Use additives (e.g., diethyl ether) to disrupt intermolecular bonds .

Q. Refinement with SHELXL :

  • Twinning Correction : Apply TWIN/BASF commands to model twinned domains.
  • Hydrogen Bond Analysis : The R22(8)R_2^2(8) dimer motif is common in carboxylic acids; SHELXL refines these using restraints on O–H distances (~0.84 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.